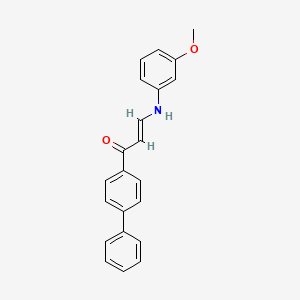
(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a methoxy-substituted aniline and a biphenyl group, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step may involve an aldol condensation reaction between an appropriate aldehyde and ketone to form the enone structure.
Amination: The enone can then undergo an amination reaction with 3-methoxyaniline to introduce the aniline moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, oxides.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action for (E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one would depend on its specific application. For instance:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating biological pathways.
Chemical Reactions: The enone moiety can participate in conjugate addition reactions, while the aromatic rings can undergo electrophilic substitution.
相似化合物的比较
Similar Compounds
(E)-3-(4-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one: Similar structure with a different substitution pattern.
(E)-3-(3-chloroanilino)-1-(4-phenylphenyl)prop-2-en-1-one: Chlorine substitution instead of methoxy.
(E)-3-(3-methoxyanilino)-1-(4-tolyl)prop-2-en-1-one: Different aromatic substitution.
Uniqueness
(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
属性
IUPAC Name |
(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-25-21-9-5-8-20(16-21)23-15-14-22(24)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-16,23H,1H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESIVEVQVHLOQK-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{2-[(4-methylphenyl)sulfonyl]ethyl}pyridine](/img/structure/B5872126.png)
![methyl 2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5872127.png)
![1-[(4-Ethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5872133.png)
![1-phenyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5872135.png)
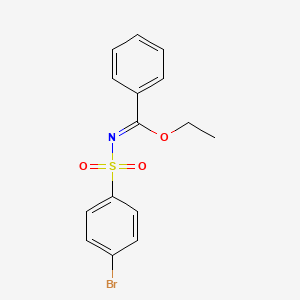
![N-{4-[(2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5872156.png)
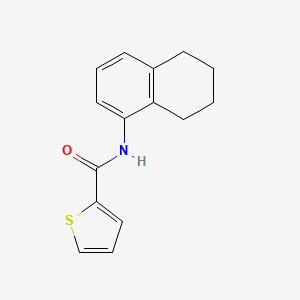
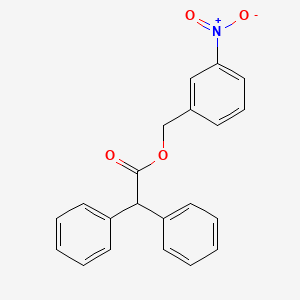
![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5872185.png)
![(3-FLUOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5872191.png)
![1-{3-[6-METHOXY-2H-1,3-BENZOXAZIN-3(4H)-YL]PHENYL}-1-ETHANONE](/img/structure/B5872196.png)
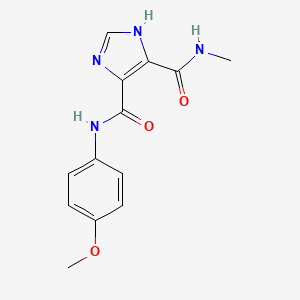
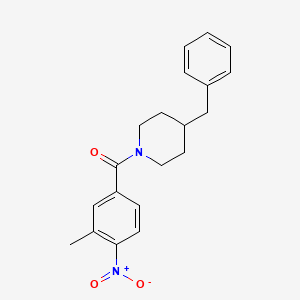
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5872240.png)
